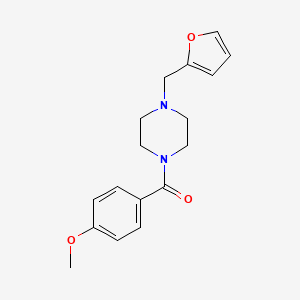

![molecular formula C17H18N2O3 B5760823 N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5760823.png)

N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

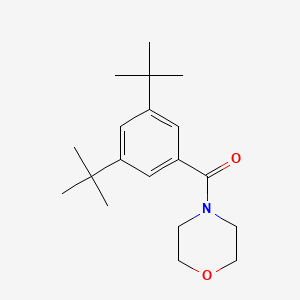

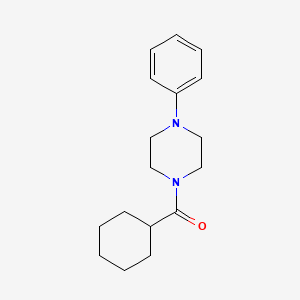

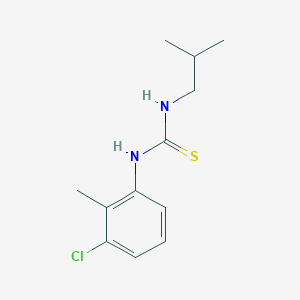

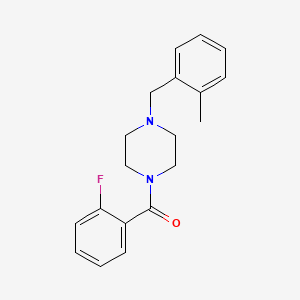

The synthesis of related compounds involves complex chemical procedures aimed at attaching specific functional groups to the molecule to achieve desired properties and activity. For instance, Hussain et al. (2016) synthesized a series of benzamides, similar in structure to "N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide," as potential therapeutic agents for Alzheimer’s disease. The structural confirmation of these compounds was carried out using IR, 1H-NMR, and EI-MS spectral data, showcasing the detailed synthetic approach to obtaining these compounds (Hussain et al., 2016).

Molecular Structure Analysis

Molecular structure analysis typically involves various spectroscopic methods to confirm the chemical structure of synthesized compounds. The study by Hussain et al. is an example where IR, 1H-NMR, and EI-MS were used to confirm the structure of the synthesized benzamides. These techniques provide insights into the molecular configuration, functional groups, and overall architecture of the compound, which are crucial for understanding its potential interactions and activity at the molecular level.

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often characterized by their reactivity with other chemicals, stability under different conditions, and potential to undergo specific transformations. The reactivity of the compound can influence its therapeutic efficacy and safety profile. Studies on similar compounds have explored their enzyme inhibition activity, highlighting the compound's potential mechanism of action, such as inhibiting butyrylcholinesterase enzyme, which is relevant for Alzheimer’s disease treatment (Hussain et al., 2016).

Wirkmechanismus

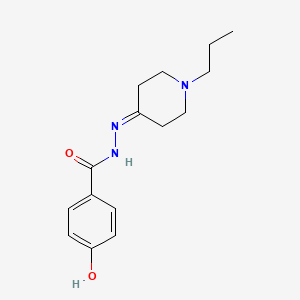

Target of Action

The primary target of N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide is the Poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key enzyme involved in the repair of DNA damage and plays a crucial role in maintaining the integrity of the genome .

Mode of Action

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide interacts with its target, PARP-1, by inhibiting its activity . This inhibition disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The compound’s action primarily affects the DNA repair pathway . By inhibiting PARP-1, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions. This accumulation can trigger apoptosis, or programmed cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .

Result of Action

The inhibition of PARP-1 by N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide leads to the accumulation of DNA damage, triggering cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Eigenschaften

IUPAC Name |

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-16(15-5-4-12-22-15)18-14-8-6-13(7-9-14)17(21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXYQLDDGAQQEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(piperidine-1-carbonyl)phenyl]furan-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)

![N'-[(4-tert-butylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5760742.png)

![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)

![4-{amino[({[(4-methylphenyl)amino]carbonyl}oxy)imino]methyl}phenyl (4-methylphenyl)carbamate](/img/structure/B5760794.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)

![1-(2,4-dichlorophenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5760831.png)

![5,6-dimethyl-7-[3-(4-morpholinyl)propyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5760853.png)